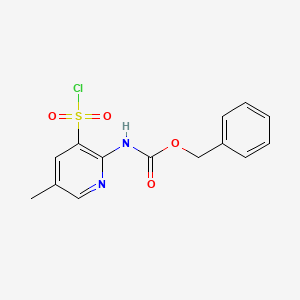
Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a chlorosulfonyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate typically involves the reaction of benzyl carbamate with 3-(chlorosulfonyl)-5-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of a different carbamate derivative.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxyl group, leading to the formation of a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Reduction Reactions: Carbamate derivatives without the chlorosulfonyl group.
Oxidation Reactions: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein functions, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(chlorosulfonyl)carbamate
- Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
- Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
Uniqueness
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
Propriétés
Formule moléculaire |
C14H13ClN2O4S |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
benzyl N-(3-chlorosulfonyl-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-7-12(22(15,19)20)13(16-8-10)17-14(18)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
Clé InChI |
PODMDVOGURBRDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)NC(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)


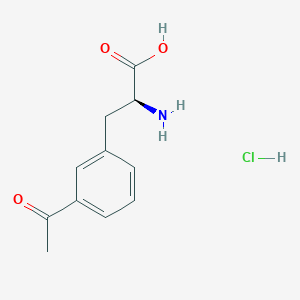
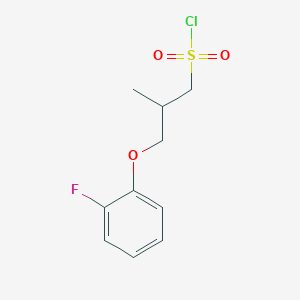
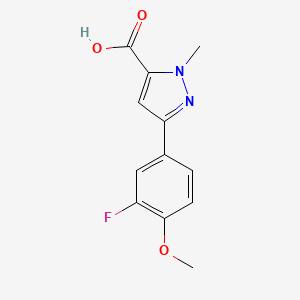

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)

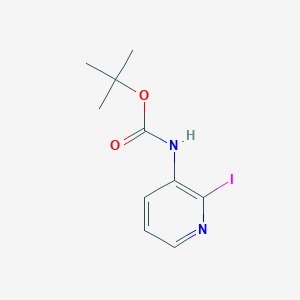

![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)
